Product packaging for 2,4-Diiodophenol(Cat. No.:CAS No. 2012-29-5)

2,4-Diiodophenol

Cat. No.: B1583781
CAS No.: 2012-29-5
M. Wt: 345.9 g/mol
InChI Key: DAHRRUMUNVQEOB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are phenol derivatives where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogens. The identity and position of the halogen atoms significantly influence the compound's physical and chemical properties, including acidity, reactivity, and biological activity. Iodophenols, a subclass of halogenated phenols, are characterized by the presence of one or more iodine atoms. mdpi.com There are 19 different iodophenols, categorized by the number and position of iodine atoms on the phenol ring. mdpi.com

2,4-Diiodophenol, with two iodine atoms at the ortho and para positions relative to the hydroxyl group, is a distinct member of the diiodophenol isomer group. ontosight.ai Its structure is foundational to its role in various chemical transformations. The presence of iodine, a heavy halogen, imparts unique characteristics to the molecule, making it a valuable subject of study within the broader field of halogenated compounds.

Significance of this compound in Academic Research

The academic significance of this compound primarily lies in its utility as a versatile intermediate in organic synthesis. Researchers have utilized this compound as a building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

One area of research involves its use in the synthesis of novel compounds for potential medical applications. For instance, this compound is a reactant in the synthesis of 4-(2,4-diiodophenoxy)-butyric acid, a compound investigated for its potential relevance in radiographic imaging. ontosight.ai

Furthermore, this compound serves as a precursor in the formation of Schiff bases. These compounds are known for their coordination chemistry with metal ions, forming stable complexes with diverse geometries. mpg.deorientjchem.org Specifically, this compound has been used to prepare Schiff base ligands that, when complexed with metals like nickel, exhibit interesting structural features. mpg.de Lanthanide complexes have also been synthesized using Schiff bases derived from this compound, with their spectral and thermal properties being subjects of investigation. orientjchem.org

The compound also plays a role in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. chemrxiv.org Its involvement in palladium-catalyzed reactions highlights its utility in modern synthetic methodologies. chemrxiv.org In some instances, anaerobic microbial consortia have been shown to reductively deiodinate 2,4,6-triiodophenol (B146134) to this compound, indicating its relevance in environmental and biodegradation studies. researchgate.net

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically accurate overview of this compound based on existing academic research. The objective is to present its chemical and physical properties, and to detail its role as a synthetic intermediate, supported by specific research findings. The content will strictly adhere to the outlined sections, excluding any information on dosage, administration, or safety profiles to maintain a purely chemical and academic focus.

Chemical and Physical Properties of this compound

The following tables provide a summary of the key chemical and physical properties of this compound.

Compound Identification

IdentifierValueSource
CAS Number2012-29-5 cas.orgnih.gov
Molecular FormulaC6H4I2O nih.gov
Molecular Weight345.90 g/mol nih.gov
IUPAC NameThis compound nih.gov
Canonical SMILESC1=CC(=C(C=C1I)I)O cas.org
InChIKeyDAHRRUMUNVQEOB-UHFFFAOYSA-N cas.org

Physical Properties

PropertyValueSource
Melting Point72-74 °C cas.org
AppearanceSolid at room temperature ontosight.ai
SolubilityLow solubility in water ontosight.ai

Detailed Research Findings

Academic research has highlighted the utility of this compound in various synthetic pathways. The following table summarizes selected research applications.

Applications of this compound in Synthesis

Research AreaSynthetic Application of this compoundResulting Compound/ComplexPotential SignificanceSource
Medicinal Chemistry IntermediateReaction with a butyric acid derivative.4-(2,4-diiodophenoxy)-butyric acidPotential for use in radiographic contrast agents. ontosight.ai
Coordination ChemistryUsed to synthesize a Schiff base ligand.{4,4',6,6'-Tetraiodo-2,2'-[(2,2-dimethylpropane-1,3-diyl)bis(nitrilomethanylylidene)]diphenolato}nickel(II)Formation of stable metal complexes with specific geometries. mpg.de
Lanthanide ChemistryFormation of a bidentate Schiff base ligand.Complexes of La(III), Pr(III), Tb(III), Sm(III), and Nd(III).Investigation of spectral and thermal properties of lanthanide complexes. orientjchem.org
Heterocyclic SynthesisRole in palladium-catalyzed migratory 1,1-cycloannulation reactions.Various azaheterocycles and oxaheterocycles.Development of efficient methods for constructing important chemical scaffolds. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4I2O B1583781 2,4-Diiodophenol CAS No. 2012-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHRRUMUNVQEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173937
Record name Phenol, 2,4-diiodo-
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Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-29-5
Record name 2,4-Diiodophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-diiodo-
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Record name Phenol, 2,4-diiodo-
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Record name 2,4-diiodophenol
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Synthetic Methodologies and Reaction Pathways of 2,4 Diiodophenol

Direct Iodination of Phenol (B47542) and Derivatives

The direct introduction of iodine atoms onto the phenol ring is a common strategy for synthesizing 2,4-diiodophenol. This process relies on electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich phenol ring.

Electrophilic Iodination Mechanisms

Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of molecular iodine. scielo.br To overcome this, various methods have been developed to generate a more potent iodinating agent, often referred to as an "I+" donating system. scielo.brgoogle.com

To enhance the electrophilicity of iodine, oxidizing agents are frequently employed. These agents convert molecular iodine (I2) or iodide ions (I-) into a more reactive electrophilic species. scielo.brmdpi.com

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): In the presence of hydrogen peroxide, molecular iodine can be activated for the iodination of phenols. scielo.brscielo.br For instance, reacting phenol with iodine and hydrogen peroxide in water can yield a mixture of iodinated phenols, including 2-iodophenol (B132878) and 2,6-diiodophenol (B1640560). scielo.br

Sodium Hypochlorite (B82951) (NaOCl): Commonly known as bleach, NaOCl can be used to oxidize sodium iodide in situ, creating a reactive iodinating species. This method allows for the rapid iodination of phenol at low temperatures. mdma.ch

Iodic Acid (HIO₃): This agent is used in conjunction with molecular iodine to facilitate the iodination of phenolic compounds. google.comgoogle.com

Other Oxidants: A variety of other oxidizing systems have been explored, such as trichloroisocyanuric acid/I₂/wet SiO₂, which generates electrophilic iodine ("I+") in situ. scielo.br Potassium ferrate (K₂FeO₄) in the presence of potassium iodide (KI) also serves as a green and efficient system for phenol iodination. researchgate.net

The general principle involves the oxidation of I⁻ or the polarization of I₂ to create a species that can be formally considered I⁺, which then readily attacks the phenol ring. google.com

The pH of the reaction medium plays a critical role in the iodination of phenols, influencing both the reaction rate and the nature of the reactive iodine species.

In aqueous solutions, the iodination of phenol is inversely dependent on the hydrogen-ion concentration. rsc.org The reaction rate tends to decrease as the pH increases from acidic to more basic conditions. acs.orgchemrxiv.org For example, a study on the bromination of phenol, a similar electrophilic halogenation, showed a significant decrease in the rate constant as the pH increased from 3 to 10. chemrxiv.org

The pH affects the equilibrium between different iodine species. In alkaline solutions, hypoiodous acid (HOI) is considered an active iodinating species. rsc.orgmanac-inc.co.jp The reaction can proceed through the interaction of HOI with the un-ionized phenol molecule or between positive iodine ions and the phenoxide ion, which is more prevalent at higher pH. rsc.org At a pH of 7.0 and above, HOI formed from the oxidation of iodide can react with phenols to form iodinated products. acs.org Conversely, at a low pH of 5.0, the formation of these products may be inhibited. acs.org

Some methods specify a pH range for optimal results. For instance, iodination using iodine monochloride (ICl) can be carried out in an aqueous medium maintained at a pH of 6 to 7. google.comgoogle.com

The substitution pattern of the iodination of phenol is governed by the directing effect of the hydroxyl group, which is a strongly activating ortho-, para-director.

Regioselectivity: Iodination of phenol typically occurs at the positions ortho and para to the hydroxyl group. scielo.brmanac-inc.co.jp The initial iodination can lead to a mixture of 2-iodophenol and 4-iodophenol (B32979). mdma.ch Further iodination of these mono-substituted phenols then leads to the formation of di- and tri-iodinated products. mdma.ch The formation of this compound is a result of substitution at both an ortho and the para position. The specific ratio of ortho to para substitution can be influenced by the reaction conditions and the iodinating agent used. For example, enzymatic iodination tends to show a higher para-to-ortho ratio compared to iodination with elemental iodine. The use of certain reagents like N-iodosuccinimide (NIS) in combination with p-toluenesulfonic acid can achieve highly regioselective monoiodination. researchgate.net

The table below summarizes the effect of different iodinating systems on the regioselectivity of phenol iodination.

Iodinating SystemPredominant Product(s)Reference(s)
I₂ / H₂O₂ in water2-Iodophenol and 2,6-Diiodophenol scielo.br
NaI / NaOClMixture including 2-iodophenol, 4-iodophenol, this compound mdma.ch
NIS / p-Toluenesulfonic acidRegioselective monoiodination researchgate.net
I₂ / HIO₃Triiodophenols from 3,5-disubstituted phenols google.com
Influence of pH on Reaction Rate and Species Formation

Precursor-Based Synthetic Routes

An alternative approach to synthesizing this compound involves starting from already iodinated phenols.

This compound can be prepared by the further iodination of either 2-iodophenol or 4-iodophenol. Since the hydroxyl group and the existing iodine atom will direct the incoming electrophile to different positions on the aromatic ring, the choice of precursor can be strategic.

For example, starting with 4-iodophenol, the hydroxyl group strongly directs the next iodine atom to the ortho positions (2 and 6). Iodination of 4-iodophenol would therefore be expected to yield this compound and 2,4,6-triiodophenol (B146134). Similarly, starting with 2-iodophenol, the hydroxyl group directs to the para (4) and the other ortho (6) positions, which would also lead to the formation of this compound.

In some biological or environmental degradation pathways, this compound has been observed as an intermediate in the deiodination of 2,4,6-triiodophenol. researchgate.net While this is a degradative rather than a synthetic route, it demonstrates the sequential nature of iodine addition and removal from the phenol ring.

Utilization of 3,5-Diiodosalicylaldehyde (B1329479) as a Precursor

One synthetic route to compounds structurally related to this compound involves the use of 3,5-diiodosalicylaldehyde as a starting material. This aldehyde, which already contains two iodine atoms on the benzene (B151609) ring, can be reacted with various amines to form Schiff base ligands. orientjchem.orgrasayanjournal.co.innih.gov For example, reacting 3,5-diiodosalicylaldehyde with amines like 4-bromophenylamine or phenylamine in ethanol (B145695) leads to the formation of new phenolic compounds. nih.govresearchgate.net While these reactions produce derivatives and not this compound directly, they demonstrate the utility of 3,5-diiodosalicylaldehyde as a precursor for creating complex iodinated phenols. orientjchem.orgrasayanjournal.co.inresearchgate.net The synthesis of a novel compound, (E)-2-{[(4-chlorobenzyl)imino]methyl}-4,6-diiodophenol, was achieved with a high yield by reacting 3,5-diiodosalicylaldehyde with 4-chlorobenzylamine. nih.gov

The following table outlines the synthesis of various Schiff bases from 3,5-diiodosalicylaldehyde:

Table 1: Synthesis of Schiff Bases from 3,5-Diiodosalicylaldehyde
Reactant 1 Reactant 2 Solvent Product
3,5-Diiodosalicylaldehyde 4-Bromophenylamine Ethanol 2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol nih.gov
3,5-Diiodosalicylaldehyde 4-Bromo-2,6-dichlorobenzenamine Ethanol 2-[(4-Bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodophenol orientjchem.org
3,5-Diiodosalicylaldehyde 2,6-Dichloro-4-iodoaniline Ethanol 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol rasayanjournal.co.in
3,5-Diiodosalicylaldehyde Phenylamine Ethanol 2,4-Diiodo-6-phenyliminomethyl-phenol researchgate.net
3,5-Diiodosalicylaldehyde 4-Chlorobenzylamine Methanol (B129727) (E)-2-{[(4-chlorobenzyl)imino]methyl}-4,6-diiodophenol nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of iodinated phenols to reduce the environmental impact of these processes. pro-metrics.org This includes the use of safer solvents, milder reaction conditions, and the development of catalyst-free or environmentally benign catalytic systems. beilstein-journals.orgbeilstein-journals.orgigitsarang.ac.in

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.netrsc.org The iodination of phenols using iodine and hydrogen peroxide in water has been shown to be an efficient and selective method. scielo.brscielo.brresearchgate.net This approach allows for the synthesis of various iodophenols under relatively mild conditions. scielo.brscielo.br For instance, the reaction of phenol with iodine and hydrogen peroxide in water can yield both 2-iodophenol and 2,6-diiodophenol. scielo.br While this specific method did not produce this compound, it highlights the potential of aqueous media for synthesizing iodinated phenols. scielo.brscielo.br Further research has demonstrated the successful cross-coupling of 4-iodophenol with phenylboronic acid in refluxing water using a palladium-on-carbon catalyst. tandfonline.com

The development of catalyst-free reactions or the use of environmentally benign catalysts is a key aspect of green chemistry. researchgate.netnih.gov Research has shown that the bromination of certain aromatic compounds can proceed without a catalyst using N-bromosuccinimide in an aqueous medium. researchgate.net In the realm of iodination, molecular iodine itself can act as a catalyst in aqueous media for certain reactions. mdpi.com For the synthesis of related compounds, iodoarene catalysts immobilized on magnetic nanoparticles have been developed, allowing for easy recovery and recycling of the catalyst. umich.edu While not specifically applied to the synthesis of this compound, these advancements in catalyst technology pave the way for greener synthetic routes to iodinated compounds.

Aqueous Reaction Media

Formation as Disinfection Byproducts (DBPs)

This compound can be unintentionally formed during water treatment processes, where it is classified as a disinfection byproduct (DBP). DBPs are chemical compounds that are created when disinfectants, such as chlorine or chloramines, react with natural organic matter and other substances present in the water. waterrf.org Iodinated DBPs, including this compound, are of particular concern due to their potential toxicity. nih.govacs.org

Iodination of Phenolic Compounds in Water Treatment

Phenol and other phenolic compounds can be present in water sources from industrial discharge or natural processes. iwaponline.com During disinfection, these compounds can react with iodine, which may be present in the source water or introduced as a disinfectant itself, to form various iodinated phenols. iwaponline.comvt.edu The reaction of iodine with phenol can lead to the formation of 2-iodophenol, 4-iodophenol, diiodophenols, and 2,4,6-triiodophenol. vt.edu The specific products and their concentrations are influenced by factors such as the initial ratio of iodine to phenol and the pH of the water. iwaponline.comvt.edu Higher ratios of iodine to phenol generally lead to the formation of more highly substituted iodophenols. iwaponline.com The presence of iodide in water can enhance the removal of phenol by chlorine, as the reaction rate of hypoiodous acid (HOI) with phenol is higher than that of hypochlorous acid (HOCl). nih.gov

The following table summarizes the iodinated byproducts formed from the reaction of iodine with phenol in water:

Table 2: Iodinated Disinfection Byproducts from Phenol
Product Conditions Favoring Formation
2-Iodophenol Dominant monosubstituted product across various conditions. iwaponline.com
4-Iodophenol Formed along with 2-iodophenol. vt.edu
Diiodophenols Formed at iodine:phenol ratios of 1:1 and 2:1. iwaponline.com
2,4,6-Triiodophenol Major product at high iodine:phenol ratios (e.g., 10:1). iwaponline.com

Pathways from Monoiodophenols to Diiodophenols in Disinfection Processes

The formation of diiodophenols during disinfection is often a stepwise process. Initially, phenol reacts to form monoiodophenols, such as 2-iodophenol and 4-iodophenol. vt.edu These mono-substituted phenols can then undergo further iodination to form diiodophenols. For example, in the presence of monochloramine, 4-iodophenol can be transformed into this compound and subsequently 2,4,6-triiodophenol. acs.orgnih.gov This transformation is influenced by several factors, including the concentration of the disinfectant, pH, and temperature. nih.gov Computational studies suggest that the formation of iodinated DBPs from phenols can occur through electrophilic substitution on the aromatic ring. acs.org

The transformation of 4-iodophenol in the presence of monochloramine can be summarized as follows:

Step 1: 4-Iodophenol reacts to form this compound.

Step 2: this compound can be further iodinated to form 2,4,6-triiodophenol. acs.org

This process highlights the dynamic nature of DBP formation, where less substituted compounds can act as precursors for more highly substituted and potentially more toxic byproducts. nih.gov

Influence of Iodine and Phenol Ratios on Byproduct Distribution

The synthesis of this compound via the direct iodination of phenol is a process where the final product distribution is highly sensitive to the stoichiometry of the reactants. The ratio of the iodinating agent to phenol is a critical factor that dictates the yield of the desired this compound and the formation of various byproducts, including monoiodinated and triiodinated phenols. vt.edu

The iodination of phenol is an electrophilic aromatic substitution reaction. quora.com The hydroxyl group of phenol is strongly activating and ortho-, para-directing, leading to the initial formation of 2-iodophenol and 4-iodophenol. manac-inc.co.jpgoogle.com As the reaction progresses, these mono-substituted phenols can undergo further iodination to yield di-substituted products, such as this compound and 2,6-diiodophenol. scielo.brmdma.ch If a sufficient excess of the iodinating agent is used, the reaction can proceed to form 2,4,6-triiodophenol. vt.edumdma.ch

Research has shown that the initial mass ratio of iodine to phenol is a primary determinant of the types and concentrations of the iodinated byproducts formed. vt.edu Generally, when lower ratios of iodine to phenol are used, mono-substituted phenols are the predominant products. vt.edu For instance, the typical iodination of phenol can result in a para-to-ortho isomer ratio of 70/30. google.com One study found that the greatest number of iodinated disinfection byproducts (IDBPs) was formed when the reaction solutions had a 1:1 mass ratio of iodine to phenol. vt.edu

Controlling the extent of iodination through stoichiometry is a key strategy for maximizing the yield of this compound. By adjusting the equivalents of the reactants, the reaction can be guided toward the desired di-substituted product. For example, using two equivalents of an in situ generated iodinating agent (from sodium iodide and sodium hypochlorite) for every one equivalent of phenol can selectively yield this compound. mdma.ch Conversely, using one equivalent leads to monoiodophenols, and three equivalents pushes the reaction toward 2,4,6-triiodophenol. mdma.ch

The choice of reaction system and oxidizing agent also influences selectivity and byproduct formation. In a system using molecular iodine (I₂) and hydrogen peroxide (H₂O₂), the reaction can be highly selective for ortho-iodination, producing 2-iodophenol and 2,6-diiodophenol, with this compound and 4-iodophenol not being formed under these specific conditions. scielo.brscielo.br However, even in such ortho-selective systems, the use of excess iodine can lead to the formation of 2,4,6-triiodophenol as a byproduct. scielo.brscielo.br

The following tables present data from studies investigating the effect of reactant ratios on product distribution.

Table 1: Influence of I₂/H₂O₂ Ratio on Phenol Iodination

This table illustrates the product distribution in the iodination of phenol using varying equivalents of molecular iodine (I₂) and hydrogen peroxide (H₂O₂). The data shows a clear preference for ortho-substitution, with the yield of the di-substituted product (2,6-diiodophenol) increasing with higher equivalents of the iodinating reagents. Notably, this compound was not a product in this specific reaction system.

EntryEquivalents of I₂Equivalents of H₂O₂Isolated Yield of 2,6-diiodophenol (%)Isolated Yield of 2-iodophenol (%)
10.512149
20.751.54631
3127610
41.538312
5248011

Data sourced from a study on the selective preparation of iodophenols. researchgate.net

Table 2: Product Distribution in Phenol Iodination with NaI/NaOCl in Methanol

This table shows the product yields when phenol is iodinated using one equivalent of sodium iodide (NaI) and one equivalent of sodium hypochlorite (NaOCl) in methanol. Under these conditions, the main product is the para-mono-substituted phenol, with smaller amounts of the ortho-isomer and the di-substituted this compound.

ProductYield (%)
4-iodophenol80
2-iodophenol10
This compound4
Unreacted Phenol5

Data derived from research on the selective preparation of iodophenols using in situ oxidation. mdma.ch

Advanced Spectroscopic and Analytical Characterization of 2,4 Diiodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and electronic environment of atoms within a molecule. For 2,4-Diiodophenol, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the phenolic ring.

¹H NMR Spectral Analysis of Aromatic and Hydroxyl Protons

The ¹H NMR spectrum of this compound is characterized by signals from its three aromatic protons and one hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing, deshielding effects of the two iodine atoms.

The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary significantly (typically δ 4–7 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding effects. libretexts.org This peak can be confirmed by a "D₂O shake," where the sample is shaken with deuterium (B1214612) oxide, causing the -OH proton to be exchanged for deuterium and the corresponding signal to disappear from the spectrum. libretexts.org

The aromatic region (typically δ 6.5-8.0 ppm) will show three distinct signals corresponding to the protons at the C-3, C-5, and C-6 positions.

H-6: This proton is ortho to the hydroxyl group and meta to the iodine at C-4. It is expected to appear as a doublet.

H-5: This proton is situated between the two iodine atoms (meta to the -OH group and ortho to the iodine at C-4). It is expected to be a doublet of doublets.

H-3: This proton is adjacent to both an iodine atom (at C-2) and a carbon bearing another iodine atom (C-4), and meta to the hydroxyl group. It is expected to appear as a doublet, likely the most downfield of the aromatic signals due to the proximity of two electronegative iodine atoms.

The specific chemical shifts can be predicted based on data from related iodinated phenols. For instance, in 2-iodophenol (B132878), the aromatic protons resonate between δ 6.67 and 7.65 ppm. chemicalbook.com The presence of a second iodine atom at the C-4 position in this compound would further deshield the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
OH4.0 - 7.0Broad Singlet
H-66.8 - 7.2Doublet (d)
H-57.2 - 7.6Doublet of Doublets (dd)
H-37.6 - 8.0Doublet (d)

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum provides definitive information on the carbon framework of this compound. Six distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring. The chemical shifts are influenced by the attached substituents.

C-1 (C-OH): The carbon atom bonded to the hydroxyl group is shielded and typically appears in the δ 150-155 ppm range.

C-2 and C-4 (C-I): Carbon atoms directly bonded to iodine experience a strong shielding effect, known as the "heavy atom effect." These carbons are expected to resonate at a significantly upfield position, often in the δ 80-95 ppm range. For example, in 2,6-diiodo-4-nitrophenol, the carbons attached to iodine appear at δ 83.1 ppm. scielo.br

C-3, C-5, C-6: The remaining carbons will appear in the typical aromatic region (δ 115-140 ppm). Their precise shifts are determined by their position relative to the hydroxyl and iodo substituents. For instance, the ¹³C NMR spectrum of 2,6-dichloro-4-iodophenol (B1308735) shows signals for its non-substituted carbons at δ 136.7 and 124.0 ppm. scielo.br

The combination of ¹H and ¹³C NMR data allows for complete structural elucidation and confirmation of the 2,4-substitution pattern, distinguishing it from other diiodophenol isomers.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (-OH)150 - 155
C-2 (-I)80 - 95
C-3130 - 140
C-4 (-I)80 - 95
C-5120 - 130
C-6115 - 125

Note: These are predicted values based on substituent effects and data from analogous compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and quantification.

GC/MS for Identification and Quantitative Analysis in Mixtures

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for analyzing volatile and semi-volatile compounds. For the analysis of this compound, the sample is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. epa.gov Following separation, the eluted compound enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are determined. nih.gov

The mass spectrum of this compound will show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms. Fragmentation patterns, such as the loss of iodine atoms or a hydroxyl group, provide further structural confirmation. In complex matrices, GC/MS allows for the selective identification and quantification of this compound, even in the presence of other isomers or related phenolic compounds. scielo.br

Application of ICP-MS for Iodophenol Speciation

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptionally high sensitivity and specificity. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a powerful tool for speciation analysis—the identification and quantification of different chemical forms of an element.

For iodophenols, HPLC-ICP-MS allows for the separation of different isomers (e.g., 2-iodophenol, 4-iodophenol (B32979), this compound) before they enter the ICP-MS detector. rsc.orgresearchgate.net The ICP-MS is tuned to monitor the mass of iodine (¹²⁷I), providing an element-specific signal that is free from the organic matrix interferences common in other detectors. rsc.org This makes the technique ideal for tracing and quantifying iodinated compounds in complex biological or environmental samples. researchgate.netresearchgate.net The sensitivity of ICP-MS detection can be over 300 times greater than that of conventional UV detection for these compounds, allowing for detection limits in the sub-µg/L range. researchgate.netrsc.org

Chromatographic Separations

The effective separation of this compound from a mixture is crucial for its accurate analysis. Both HPLC and GC are extensively used for this purpose.

In HPLC, two common modes for separating iodophenols are reversed-phase (RP) and anion-exchange (AE) chromatography. rsc.orgrsc.org

Reversed-Phase HPLC (RP-HPLC): This technique separates compounds based on their hydrophobicity. Using a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724) and water), less polar compounds are retained longer. sielc.com

Anion-Exchange HPLC (AE-HPLC): This method is particularly effective for separating phenolic compounds, which are weakly acidic. At an appropriate pH, the phenolic hydroxyl group can deprotonate, and the resulting anion can interact with a positively charged stationary phase. AE-HPLC can provide complete and rapid resolution of various iodophenol species, often in under 7 minutes, using an aqueous mobile phase that is highly compatible with ICP-MS detection. rsc.orgresearchgate.netresearchgate.net

In GC, separation is based on volatility. To improve the chromatographic properties of phenols, they are often derivatized to form more volatile ethers or esters before analysis. epa.gov The choice of the specific GC column and temperature program is optimized to achieve baseline separation of this compound from its isomers and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of iodinated phenols, including this compound. vt.edu The development of robust HPLC methods is essential for achieving accurate separation and quantification. Method development often involves optimizing several key parameters to ensure reliable results.

For the analysis of iodophenols, a common approach involves using a reversed-phase C18 column. deswater.com The mobile phase composition is a critical factor, typically consisting of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. rsc.orgsielc.com For instance, a mobile phase of methanol-water (70:30) adjusted to a pH of 5.5 with an acetic acid/acetate (B1210297) buffer has been successfully used. rsc.org The flow rate is another important parameter, often set around 1 mL/min. deswater.com

Detection is commonly performed using a UV detector, with the wavelength set at a value where the analyte exhibits maximum absorbance. deswater.comrsc.org For iodophenols, a wavelength of 254 nm is frequently employed. researchgate.net The column temperature may also be controlled, for example, at 40°C, to ensure reproducibility. deswater.com The injection volume is another variable that is optimized, with typical volumes being around 20 µL for reversed-phase HPLC. researchgate.net

The following table summarizes typical HPLC parameters used in the analysis of iodophenols.

ParameterValueSource
Column 100-5-C18 (250 mm × 4.6 mm) deswater.com
Mobile Phase Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5 v/v/v) deswater.com
Flow Rate 1 mL/min deswater.com
Column Temperature 40°C deswater.com
Detection Wavelength 283 nm deswater.com
Injection Volume 100 µL deswater.com

Reversed-Phase and Anion-Exchange Chromatography for Isomer Separation

The separation of iodophenol isomers, which often have very similar chemical properties, presents a significant analytical challenge. Both reversed-phase (RP) and anion-exchange (AE) chromatography have been effectively utilized for this purpose. researchgate.net

Reversed-phase HPLC, often employing a C18 stationary phase, separates compounds based on their hydrophobicity. While effective, complete resolution of all iodophenol isomers can sometimes be difficult to achieve with this method alone. researchgate.net

Anion-exchange HPLC offers an alternative and often complementary separation mechanism. researchgate.net This technique separates molecules based on their net negative charge. For the separation of iodophenols, a gradient elution using a solution of sodium hydroxide (B78521) (NaOH) can be employed. researchgate.net AE-HPLC has been shown to provide complete and faster resolution of iodophenol species compared to RP-HPLC. researchgate.net A significant advantage of AE-HPLC is its compatibility with aqueous mobile phases, which enhances sensitivity when coupled with techniques like inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netresearchgate.net

A study comparing the two methods for the separation of iodophenols, including 2-iodophenol, 4-iodophenol, and 2,4,6-triiodophenol (B146134), demonstrated that AE-HPLC achieved baseline separation in a shorter time frame of 7 minutes. researchgate.netresearchgate.net

The table below compares the performance of RP-HPLC and AE-HPLC for iodophenol separation.

Chromatographic ModeMobile Phase ExampleKey AdvantagesSource
Reversed-Phase (RP) Methanol-water (70:30) with acetic acid/acetate buffer (pH 5.5)Good for general separation of hydrophobic compounds. rsc.org
Anion-Exchange (AE) Gradient elution with NaOHFaster resolution, complete separation of isomers, compatible with aqueous phases for enhanced detection sensitivity. researchgate.netresearchgate.net

Other Characterization Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. ontosight.ai For this compound, the IR spectrum provides characteristic absorption bands that confirm its structure. The spectrum of a phenol (B47542) derivative will prominently feature a broad band corresponding to the O-H stretching vibration of the hydroxyl group. okstate.edu The position of this band can be influenced by hydrogen bonding.

The presence of iodine atoms on the benzene ring also gives rise to characteristic C-I stretching vibrations, which typically appear in the lower frequency region of the spectrum, near 500 cm⁻¹. okstate.edu The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations, which can provide further structural information. For a 1,2,4-trisubstituted benzene ring, specific absorption patterns are expected. okstate.edu

Key IR absorption bands for halogenated phenols are summarized in the table below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Source
Hydroxyl (-OH) O-H stretchBroad, ~3200-3600 okstate.edu
Carbon-Iodine (C-I) C-I stretch~500 okstate.edu
Aromatic Ring C-H out-of-plane bendVaries with substitution pattern okstate.edu

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For this compound, single-crystal XRD analysis would provide definitive information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The following table outlines the type of information obtained from XRD analysis.

ParameterDescription
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations that describe the crystal's symmetry.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise position of each atom within the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles they form.
Intermolecular Interactions Information on hydrogen bonding, van der Waals forces, and other interactions within the crystal lattice.

UV-Vis spectroscopy is a widely used technique for both quantitative analysis and for probing the electronic transitions within a molecule. researchgate.net For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which arise from π → π* transitions within the aromatic ring.

This technique is particularly useful for monitoring the concentration of iodophenols in solution. vt.edu As mentioned in the HPLC section, UV detectors are commonly coupled with liquid chromatography systems for quantification. rsc.org The wavelength of maximum absorbance (λmax) is determined by scanning the UV-Vis spectrum of the compound. For iodophenols, this is often in the range of 254-283 nm. deswater.comresearchgate.net

The position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution, due to the acidic nature of the phenolic hydroxyl group. The electronic transitions are also affected by the presence of the iodine substituents on the benzene ring.

The table below indicates the typical application of UV-Vis spectroscopy for iodophenols.

ApplicationDescriptionTypical Wavelength Range (nm)Source
Concentration Monitoring Used in conjunction with HPLC for quantitative analysis.254 - 283 deswater.comresearchgate.net
Electronic Transitions Investigates π → π* transitions in the aromatic system.~200 - 400 nist.gov

Reaction Mechanisms and Chemical Transformations Involving 2,4 Diiodophenol

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The substituents on the aromatic ring significantly influence the reaction rate and the position of the incoming electrophile.

Substituent Effects on Reactivity and Regioselectivity

In electrophilic aromatic substitution reactions, the hydroxyl (-OH) group of 2,4-diiodophenol is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. lumenlearning.comlibretexts.org Conversely, the iodine substituents are deactivating groups, withdrawing electron density from the ring inductively. libretexts.orgresearchgate.net This deactivation slows down the rate of electrophilic substitution compared to phenol (B47542) itself. lumenlearning.com

The directing effects of the substituents are additive. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it (carbons 2, 4, and 6). The iodine at carbon 2 directs to positions 3 and 5, while the iodine at carbon 4 directs to positions 3 and 5. The strong activating effect of the hydroxyl group typically dominates, favoring substitution at the remaining vacant position ortho to the hydroxyl group, which is carbon 6.

SubstituentEffect on ReactivityDirecting Influence
-OHActivatingOrtho, Para
-IDeactivatingOrtho, Para

Kinetic Studies of Iodination Reactions

The rate of iodination is significantly influenced by the nature of the substituents on the phenol ring. Electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it. asianpubs.orgiau.ir This is consistent with the electrophilic nature of the substitution, where a more electron-rich aromatic ring is more susceptible to attack by the electrophile. lumenlearning.com For example, the reactivity of di-substituted phenols in iodination reactions follows the order: 2,4-dibromophenol (B41371) > 2,4-dichlorophenol (B122985) > 2,4-dinitrophenol. asianpubs.org This trend highlights the deactivating effect of electron-withdrawing groups.

Activation energy and other thermodynamic parameters can be calculated from temperature-dependent kinetic studies. asianpubs.orgiau.ir For instance, the activation energy for the iodination of 2,4-dibromophenol is lower than that for 2,4-dinitrophenol, consistent with its higher reactivity. asianpubs.org

Nucleophilic Aromatic Substitution Reactions

While less common for phenols, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orglibretexts.org

Meisenheimer Complex Formation in Diiodophenol Reactions

Nucleophilic aromatic substitution reactions on activated aromatic rings proceed through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgnumberanalytics.commdpi.com The formation of this complex is often the rate-determining step. masterorganicchemistry.com For a Meisenheimer complex to form with this compound, the presence of strong electron-withdrawing groups on the ring would be necessary to stabilize the negative charge. libretexts.orgnumberanalytics.com The attack of a nucleophile on the carbon atom bearing a leaving group (in this case, an iodine atom) leads to the formation of this intermediate. libretexts.org The stability of the Meisenheimer complex is enhanced by the ability of the electron-withdrawing groups to delocalize the negative charge. numberanalytics.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halophenols are common substrates.

Derivatives of this compound, such as its acetate (B1210297) and t-BOC derivatives, have been shown to undergo regioselective palladium-catalyzed coupling reactions, with substitution occurring preferentially at the para-iodine position. researchgate.net

Palladium-catalyzed carbonylative cyclization reactions of 2-iodophenol (B132878) and its derivatives with alkynes provide a route to various heterocyclic compounds. ottokemi.comsigmaaldrich.comsigmaaldrich.cn For example, the reaction of 2-iodophenol with alkynes in the presence of a palladium catalyst and a carbon monoxide source, such as molybdenum hexacarbonyl (Mo(CO)6), can yield benzofurans. ottokemi.comsigmaaldrich.comsigmaaldrich.cn These reactions can be accelerated using microwave irradiation. ottokemi.comsigmaaldrich.comsigmaaldrich.cn

In a specific application, 2-iodophenols react with cyanamide (B42294) in a palladium-catalyzed carbonylative cyclization to produce 2-amino-4H-benzo[e] asianpubs.orgiau.iroxazin-4-ones. diva-portal.org This domino reaction involves carbonylation followed by an intramolecular cyclization. diva-portal.org Similarly, the palladium-catalyzed carbonylative annulation of 2-bromophenols with terminal alkynes can lead to the formation of flavones and aurones. researchgate.net The choice of base can influence the regioselectivity of the cyclization, with different amines promoting either 5-exo or 6-endo cyclization. researchgate.net

The development of specific palladium catalysts, such as bridged bis(NHC)Pd(II)Br2 complexes, has been shown to be effective in the cyclocarbonylative coupling of 2-iodophenols with terminal alkynes to synthesize chromones and aurones. google.com

Reaction TypeReactantsCatalyst SystemProduct
Carbonylative Cyclization2-Iodophenol, AlkynePd catalyst, Mo(CO)6Benzofuran (B130515)
Carbonylative Cyclization2-Iodophenol, CyanamidePd(PPh3)4, Mo(CO)62-Amino-4H-benzo[e] asianpubs.orgiau.iroxazin-4-one
Coupling-Cyclization2-Iodophenol, Terminal Alkyne[(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2/CuI2-Substituted-benzofuran
Carbonylative Cyclization Reactions

Derivatization and Functionalization

Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Diiodophenols, particularly those containing an aldehyde group (diiodosalicylaldehydes), are valuable precursors for synthesizing halogen-substituted Schiff bases.

The synthesis generally involves mixing equimolar amounts of a diiodosalicylaldehyde (e.g., 3,5-diiodosalicylaldehyde (B1329479) or 4,6-diiodosalicylaldehyde) and a primary amine in a solvent like ethanol (B145695). researchgate.netorientjchem.org The reaction is often catalyzed by a few drops of glacial acetic acid and may be facilitated by refluxing for several hours or by using microwave irradiation to reduce reaction times. researchgate.netorientjchem.org The resulting Schiff base precipitates from the solution and can be purified by recrystallization.

For example, the Schiff base 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol was synthesized from 4,6-diiodosalicylaldehyde and 2,6-dichloro-4-iodoaniline. researchgate.net Similarly, (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (PSB2) was prepared through the condensation of 3,4-diaminopyridine (B372788) with 3,5-diiodosalicylaldehyde. nih.gov These compounds often feature a stable six-membered ring due to an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom. nih.govnih.gov

Table 2: Synthesis of Schiff Bases from Diiodosalicylaldehydes

Diiodosalicylaldehyde PrecursorAmineProductReference
3,5-diiodosalicylaldehyde2-aminobenzimidazole2-((E)-(1H-benzo[d]imidazol-2-ylimino)methyl)-4,6-diiodophenol researchgate.net
3,5-diiodosalicylaldehyde4-bromo-2,6-dichlorobenzenamine2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol orientjchem.org
4,6-diiodosalicylaldehyde2,6-dichloro-4-iodoaniline2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol researchgate.net
3,5-diiodosalicylaldehyde3,4-diaminopyridine(E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol nih.gov

The structure of this compound offers two primary sites for alkylation and arylation reactions: the phenolic hydroxyl group and the carbon-iodine bonds.

O-Alkylation and O-Arylation: The hydroxyl group can undergo O-alkylation through reactions like the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol with a base) acts as a nucleophile to displace a halide from an alkyl halide. Similarly, O-acylation can be achieved by reacting the phenol with an acyl chloride. For instance, a related hydroxyphenyl intermediate was O-alkylated using an alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (a Mitsunobu reaction) and O-acylated using 4-(n-decyloxy)benzoyl chloride. unirioja.es

C-Arylation and C-Alkylation: The iodine atoms on the aromatic ring are susceptible to replacement via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The reactivity of aryl iodides makes them excellent substrates for reactions such as:

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. fluorine1.ru

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst to form a substituted alkene. A domino Heck/intermolecular C-H alkylation of o-iodophenol derivatives with polyfluoroarenes has been demonstrated. rsc.org

Sonogashira Coupling: As discussed previously, this involves coupling with a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.net

Ullmann-type Coupling: This can be used to form C-O or C-N bonds, for example, by reacting an iodophenol with an amine or another phenol derivative, often catalyzed by copper or palladium.

Arylation of Enolates: Sodium enolates of β-dicarbonyl compounds can be selectively arylated with aryl iodides in the presence of CuI. unirioja.es

A palladium-catalyzed 1,1-arylamination reaction has been reported where 4-iodophenol (B32979) undergoes a Heck arylation with an alkene, followed by metal migration and subsequent aza-Michael addition. chinesechemsoc.org This highlights the versatility of the C-I bond in iodophenols for complex functionalization. chinesechemsoc.org

Synthesis of Schiff Bases from Diiodophenols

Oxidative and Reductive Transformations

Oxidative Transformations: The phenolic group of this compound can be oxidized to form quinones or other oxidized products using common oxidizing agents. smolecule.com More specific to iodinated phenols, further iodination can occur under oxidative conditions. For example, in water treatment processes, phenol can be oxidized in the presence of iodide and peroxodisulfate (PDS) activated by layered double hydroxide (B78521) (LDH). nih.gov In this system, 2-iodophenol and 4-iodophenol are formed first, followed by the production of this compound and 2,6-diiodophenol (B1640560), and ultimately 2,4,6-triiodophenol (B146134). nih.gov This indicates that this compound can be a transient intermediate in the oxidative iodination pathway of phenol. nih.gov Similarly, 4-iodophenol has been shown to transform into 2,4,6-triiodophenol in the presence of monochloramine, a common disinfectant. acs.org

Reductive Transformations: The iodine atoms on the this compound ring can be removed through reductive deiodination. This can be achieved using chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Biologically, microbial reductive dehalogenation is a significant transformation pathway. Anaerobic microbial consortia have been enriched that are capable of reductively dehalogenating highly iodinated phenols. nih.gov Studies on the deiodination of 2,4,6-triiodophenol (2,4,6-TIP) have shown that it is often reduced sequentially. An anaerobic microbial consortium enriched from industrial sediments was found to reductively deiodinate 2,4,6-TIP to 4-iodophenol, with this compound appearing as a transient intermediate. nih.govresearchgate.net This suggests a preferential removal of the ortho-substituted iodine atoms, transforming 2,4,6-TIP to 2,4-DIP, which is then further deiodinated. nih.govresearchgate.net

Biological Activity and Molecular Interactions of 2,4 Diiodophenol

Antimicrobial Properties

The introduction of iodine atoms onto a phenol (B47542) scaffold is known to influence its biological activity. While data specifically on 2,4-diiodophenol is limited, studies on its close derivatives provide significant insights into its antimicrobial potential.

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Research has primarily focused on Schiff base derivatives of diiodophenols, which have demonstrated notable efficacy against Gram-positive bacteria. For instance, a series of 3,5-diiodo-salicylalidene Schiff bases, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial activity. nih.gov One such derivative, 2,4-diiodo-6-[(2-morpholin-4-yl-ethylimino)methyl]phenol , exhibited potent activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 3.2 µM and against Staphylococcus aureus with an MIC of 12.8 µM. nih.gov Another related compound, 2-[(4-chloro-phenylimino)methyl]-4,6-diiodo-phenol , also showed strong inhibition against B. subtilis (MIC = 3.1 µM) and S. aureus (MIC = 12.9 µM). nih.gov

These findings suggest that the diiodophenol moiety is a crucial component for the observed antibacterial effects. The activity of these derivatives highlights the potential of the core this compound structure as a scaffold for developing new antibacterial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria

Compound Staphylococcus aureus (µM) Bacillus subtilis (µM)
2,4-diiodo-6-[(2-morpholin-4-yl-ethylimino)methyl]phenol 12.8 nih.gov 3.2 nih.gov
2-[(4-chloro-phenylimino)methyl]-4,6-diiodo-phenol 12.9 nih.gov 3.1 nih.gov

Structure-Activity Relationship (SAR) Studies of Iodophenols

Structure-activity relationship (SAR) studies help to elucidate the chemical features responsible for the biological effects of a molecule. For iodophenols, several key principles have emerged from research on their derivatives:

Halogenation: The presence and nature of halogen substituents on the phenolic ring are critical for antimicrobial activity. Iodinated compounds often show enhanced activity compared to their chlorinated or brominated counterparts. This "iodophenol effect" is considered a significant factor in their potency.

Position of Iodine: The specific placement of the iodine atoms on the phenol ring influences the compound's efficacy. The di-substituted pattern, as seen in this compound, is a common feature in many active derivatives.

Enzyme Inhibition Studies (e.g., Lipoxygenase)

Lipoxygenases (LOs) are enzymes involved in the inflammatory cascade, making them important targets for anti-inflammatory drug development. While direct inhibitory data for this compound against lipoxygenase is scarce, studies on closely related iodinated phenols provide strong indications of its potential in this area.

Research has shown that 2,4,6-triiodophenol (B146134) , a tri-iodinated analogue, acts as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LO). nih.gov Furthermore, other derivatives of this compound were found to be selective inhibitors of 5-lipoxygenase. nih.gov Patents have also described 2,4-disubstituted phenol derivatives as having significant 5-lipoxygenase inhibiting activity. googleapis.com These findings collectively suggest that the iodophenol scaffold is a promising pharmacophore for the inhibition of lipoxygenase, and by extension, this compound may possess similar inhibitory properties. However, specific IC50 values from direct testing of this compound are required to confirm this hypothesis.

Interactions with Molecular Targets

The biological activity of this compound is fundamentally governed by its interactions with molecular targets, which are dictated by its electronic and structural properties. The presence of a hydroxyl group and iodine atoms allows for specific and significant non-covalent interactions.

Hydrogen Bonding and Halogen Bonding

Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring is a classic hydrogen bond donor. This allows this compound to interact with hydrogen bond acceptors found in biological macromolecules like proteins and enzymes. In crystal structures of related diiodophenol derivatives, such as Schiff bases, stable intramolecular hydrogen bonds are frequently observed between the phenolic hydroxyl group and a nitrogen atom of the imine group. nih.gov This interaction contributes to the planarity and stability of the molecule.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.

The iodine atoms in this compound are capable of forming strong halogen bonds. In the solid state, halogenated phenols are known to form various supramolecular assemblies through an interplay of hydrogen and halogen bonding. sci-hub.st These interactions are highly directional and can play a crucial role in how the molecule binds to a biological target, such as an enzyme's active site. The ability of this compound to participate in both hydrogen and halogen bonding provides a versatile mechanism for molecular recognition and is likely a key determinant of its biological activities.

Redox Reactions of the Phenolic Group

The redox behavior of this compound is influenced by both its phenolic hydroxyl group and its iodine substituents. While detailed electrochemical studies specifically on this compound are not extensively documented in the reviewed literature, the reactivity of related iodinated phenols provides insight into its potential reactions.

Generally, phenolic compounds can undergo oxidation to form products like quinones. In the case of halogenated phenols, the reaction pathway can be substrate-dependent. For example, an artificial peroxidase has been shown to catalyze the oxidation of 4-iodophenol (B32979) into higher molecular weight oligomers through the formation of C-O bonds, while under the same conditions, 4-fluorophenol (B42351) was converted to 1,4-benzoquinone. mdpi.com

A significant redox process for iodinated phenols is reductive deiodination, where the carbon-iodine bond is cleaved. An anaerobic microbial consortium has been identified that can reductively dehalogenate 2,4,6-triiodophenol to 4-iodophenol by preferentially removing ortho-substituted iodines. researchgate.net This consortium was also found to deiodinate this compound. researchgate.net This suggests a stepwise removal of iodine atoms, which is a key redox transformation for this class of compounds. researchgate.net Furthermore, oxidation by ferrate(VI) has been shown to effectively deiodinate iodophenols, cleaving the C–I bond and ultimately transforming the released iodine into the stable and nontoxic iodate (B108269) ion (IO₃⁻). acs.org This deiodination by ferrate(VI) is a spontaneous process, as indicated by a negative Gibbs free energy change. acs.org

Toxicological Assessment and Larvicidal Activity

The toxicological profile of this compound has been characterized through standardized hazard classifications and limited acute toxicity studies. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful and an irritant. nih.gov

Specific hazard statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. nih.gov It is also reported to cause significant skin and eye irritation. nih.gov One study reported an acute oral toxicity value (LD₅₀) in mice.

Acute Toxicity of this compound

Test TypeRoute of ExposureSpeciesDose/Duration
LD₅₀ (Lethal dose, 50% kill)OralRodent - mouse3 gm/kg

Data sourced from Pharmazie (1963). chemsrc.com

Regarding its activity against insect larvae, no specific research findings on the larvicidal effects of this compound were found in the reviewed literature. However, studies on closely related isomers, particularly 2,6-diiodophenol (B1640560) and its derivatives, have been conducted, showing activity against the larvae of Aedes aegypti, the mosquito vector for dengue fever. These studies provide context on the potential bioactivity of diiodophenol isomers, although the results are not directly applicable to this compound.

For instance, 2,6-diiodophenol demonstrated larvicidal activity against Ae. aegypti, and its toxicity was enhanced when a chloro-group was added to the structure. scirp.orgresearchgate.netresearchgate.net The lethal concentrations (LC) for these related compounds highlight the influence of the substitution pattern on toxicity.

Larvicidal Activity of Related Phenolic Compounds against Aedes aegypti

CompoundLC₅₀ (mg∙L⁻¹)
2,6-diiodophenol94.88
4-chloro-2,6-diiodophenol6.35
2,6-dichloro-4-iodophenol (B1308735)69.94

Data sourced from Catelan, T., et al. (2015). scirp.org

Applications of 2,4 Diiodophenol in Advanced Materials and Other Fields

Precursor in Organic Synthesis for Complex Molecules

2,4-Diiodophenol serves as a critical starting material in the multi-step synthesis of a wide array of complex organic structures. The presence of iodine atoms, which are good leaving groups, and a reactive hydroxyl group allows for diverse chemical modifications.

Synthesis of Pharmaceuticals and Agrochemicals

This compound and its isomers are important intermediates in the production of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.aisarex.comfuturemarketinsights.comcymitquimica.com The distinct halogen substitutions on the phenol (B47542) ring enable selective chemical reactions, making it a valuable building block for creating more complex molecules with specific biological activities. chemimpex.comsolubilityofthings.com Its utility is noted in the development of new drugs, including those targeting specific biological pathways, and in the synthesis of compounds for crop protection. futuremarketinsights.comchemimpex.com For instance, iodinated phenols are precursors in the synthesis of various pharmaceuticals, including certain thyroid hormones and dyes. ontosight.ai One common synthetic approach involves the reaction of this compound with other molecules, such as butyric acid, to create new compounds that may have applications in medical imaging or as pharmaceutical intermediates themselves. ontosight.ai Similarly, the related compound 2,4-di-tert-butylphenol (B135424) is used as a starting material for agrochemicals. wikipedia.org The demand for iodinated compounds like 2-iodophenol (B132878) in the pharmaceutical and agrochemical sectors is a significant driver for its market. futuremarketinsights.com

Building Block for Heterocyclic Compounds (e.g., Benzofurans)

The benzofuran (B130515) ring system is a core structure in many natural products and pharmaceutically active compounds. acs.org A common and effective method for synthesizing substituted benzofurans involves the palladium-catalyzed coupling of 2-iodophenols with terminal alkynes, a reaction known as the Sonogashira coupling followed by cyclization. acs.orgrsc.orgthieme-connect.com In this process, this compound or other substituted iodophenols can be reacted with a variety of alkynes to construct the benzofuran scaffold. mdpi.com

The reaction is versatile, and different catalysts and conditions can be employed to optimize the yield of the desired benzofuran derivative. For example, nickel-catalyzed systems have also been developed for this transformation. mdpi.com The process allows for the creation of a diverse library of benzofuran derivatives by varying the substituents on both the iodophenol and the alkyne. Research has shown that even sterically hindered materials like 4-tert-butyl-2-iodophenol can react successfully to produce the corresponding benzofuran derivatives in good yields. mdpi.com

Table 1: Examples of Benzofuran Synthesis using Iodophenol Precursors

Iodophenol ReactantAlkyne ReactantCatalyst SystemProduct TypeReference
2-IodophenolPhenylacetyleneNiCl₂ / Ligand2-Phenylbenzofuran mdpi.com
4-tert-Butyl-2-iodophenol3-EthynylpyridineNiCl₂ / Ligand3-(5-(t-butyl)benzofuran-2-yl)pyridine mdpi.com
2-IodophenolsTerminal AlkynesPalladium(II) / CuI2-Substituted Benzofurans acs.org
Functionalized 2-IodophenolAryl AlkynesBridged bis(NHC)Pd(II)Br₂Chromones / Aurones google.com

Integration into Polymeric Materials

The incorporation of iodine-containing moieties, such as this compound derivatives, into polymer chains is a key strategy for developing advanced materials with specific functional properties, particularly for medical and electronic applications.

Synthesis of Iodinated Polyurethanes for Radiopacity

Radiopaque polymers are materials that are visible in X-ray imaging, a crucial property for many medical devices. A successful strategy to impart inherent radiopacity to polyurethanes (PUs) is to incorporate iodine atoms directly into the polymer backbone. mdpi.commdpi.com This is often achieved by using an iodinated chain extender during the polymerization process. nih.govnih.gov

A key precursor used for this purpose is 4,4'-isopropylidinedi-(2,6-diiodophenol) (IBPA), which is synthesized by iodinating Bisphenol-A (BPA). nih.govresearchgate.net This tetra-iodinated compound acts as a chain extender, reacting with a diisocyanate (like MDI) and a polyol to form the final polyurethane. nih.govnih.gov The resulting iodinated polyurethanes (I-PUs) contain a significant weight percentage of iodine (e.g., 18-19%), which makes them highly radiopaque, comparable to polymers filled with traditional contrast agents like barium sulfate. nih.govresearchgate.net This method allows for the synthesis of a wide variety of radiopaque polyurethanes with a range of physical properties suitable for different biomedical applications, such as embolic agents and other medical devices. mdpi.comresearchgate.netresearchgate.net

Table 2: Components for Synthesizing Radiopaque Iodinated Polyurethanes

Component TypeExample CompoundFunction in PolymerizationReference
Diisocyanate4,4'-Methylenebis(phenyl isocyanate) (MDI)Monomer nih.govnih.gov
PolyolPoly(tetramethylene glycol) (PTMG)Monomer (Soft Segment) nih.govnih.gov
Iodinated Chain Extender4,4'-isopropylidinedi-(2,6-diiodophenol) (IBPA)Provides Radiopacity nih.govnih.govresearchgate.net

Role in High-k Polymer Materials

High-k (high dielectric constant) materials are essential for the miniaturization of electronic components like capacitors and transistors. mdpi.com While traditional polymer dielectrics have low dielectric constants, research is focused on developing polymers with higher k-values to improve energy storage and device performance. nih.gov One approach involves synthesizing polymers with polar functional groups.

The use of halogenated precursors is a known strategy in the synthesis of advanced polymers. ontosight.ai While direct evidence for the use of this compound in commercial high-k polymers is not widespread, related iodinated phenols are utilized in the synthesis of precursor materials for developing novel high-k polymer dielectrics. For example, 4-iodophenol (B32979) has been used as a starting material in the synthesis of monomers for high-k polymers designed for organic thin-film transistors. acs.org The incorporation of heavy halogen atoms like iodine can influence the electronic properties of the resulting polymer, suggesting a potential area of application for di-iodinated phenols in the research and development of new dielectric materials.

Research Reagent in Chemical Biology and Catalysis

Beyond its role as a synthetic precursor, this compound and related compounds serve as valuable tools in fundamental chemical research. solubilityofthings.com In chemical biology, which uses chemical probes to dissect biological processes, molecules like this compound can be used to study enzyme interactions and mechanisms. chemimpex.comemory.edu The iodine atoms can influence how the molecule interacts with biological systems. solubilityofthings.com

In the field of catalysis, iodophenols are employed in several capacities. They are used as substrates in the development and optimization of new catalytic reactions, such as palladium-catalyzed coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. google.com Furthermore, 2-iodophenol has been described as a catalyst itself for the synthesis of 1,3,5-substituted benzenes. sarex.com The reactivity of the carbon-iodine bond makes these compounds useful for studying reaction kinetics and mechanisms, contributing to a deeper understanding of fundamental chemical transformations. thieme-connect.com

Use in Organolanthanide-Based Catalysis

The direct application of this compound as a primary ligand in organolanthanide-based catalysis is not extensively documented in scientific literature. However, its potential utility in the broader field of catalysis is suggested by patent literature. For instance, a US patent describes a process for producing modified particles for use in catalyst components for addition polymerization. In this context, this compound is listed among a large number of phenolic compounds that can be used to modify a carrier particle. google.com The patent further specifies that the active catalyst component can be a transition metal compound, including metals from the lanthanide series. google.com This suggests an indirect role for this compound as a potential precursor or modifying agent in the preparation of complex catalytic systems that may involve lanthanide metals, rather than as a direct ligand forming a discrete organolanthanide catalyst. google.com

Theoretical Chemistry and Computational Studies

Computational chemistry provides significant insights into the molecular properties and reactivity of this compound and its derivatives. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to investigate its electronic structure, potential for forming complex molecules, and its interactions in biological systems.

Density Functional Theory (DFT) has been utilized to study complex molecules synthesized from this compound. A notable example is the investigation of a new macrocyclic Schiff base, 6,6'-(1E,1'Z)-(1,2-phenylenebis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(this compound), abbreviated as PMDP. researchgate.netijraset.com In this research, the structure of the synthesized PMDP was optimized using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. ijraset.com These calculations were performed to determine key quantum chemical parameters.

The theoretical studies on the PMDP molecule provided data on its molecular geometry, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, Mulliken atomic charges, and its Molecular Electrostatic Potential (MEP). researchgate.netijraset.com The MEP plot reveals the charge distribution, with the electronegative oxygen and nitrogen atoms being the primary donor atoms. ijraset.com

Table 1: Selected DFT-Calculated Properties for the PMDP Schiff Base

Parameter Description Calculated Value/Observation
Methodology DFT Method and Basis Set B3LYP / 6-311++G(d,p)
Mulliken Charge (O5) Atomic charge on the oxygen atom -0.32149 e
Mulliken Charge (N9) Atomic charge on one imine nitrogen atom -0.2628 e
Mulliken Charge (N10) Atomic charge on the other imine nitrogen atom -0.2507 e
Molecular Electrostatic Potential (MEP) Indicates charge distribution and reactive sites Negative potential observed around electronegative oxygen and nitrogen atoms.

Data sourced from a DFT study on a Schiff base derived from this compound. ijraset.com

DFT has also been applied to study the reaction pathways and byproducts formed during the chlorination of iodotyrosines, where this compound can be a transformation product. acs.org Thermodynamic results from these computational models help elucidate the mechanisms of such reactions, including halogen exchange which follows a stepwise addition-elimination pathway. acs.org

Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of this compound in complex biological environments. A significant study investigated the catalytic activities of a mutant P450 peroxygenase (P450BSβ-F46A) towards various halogenated phenols. biorxiv.orgbiorxiv.org This enzyme demonstrated significantly high activity and ortho-hydroxylation selectivity for di-halogenated phenols, including this compound. biorxiv.orgbiorxiv.org

To understand the underlying catalytic mechanism, the researchers employed a combination of molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations. biorxiv.orgbiorxiv.org The MD simulations revealed that stable hydrogen bond networks are formed within the enzyme's active site, which facilitate the proper positioning of the substrate and the formation of a hydrogen bond between the hydroxyl group of this compound and the H₂O₂ co-substrate. biorxiv.orgbiorxiv.org These computational simulations based on the MD equilibrated conformation were crucial for investigating the catalytic mechanism of aromatic hydroxylation. biorxiv.orgbiorxiv.org

Q & A

Q. What are the primary synthetic routes for 2,4-diiodophenol, and how do reaction conditions influence product selectivity?

  • Methodological Answer : this compound is synthesized via electrophilic aromatic substitution of phenol using iodine (I₂) under aqueous conditions. Key factors include:
  • Iodine stoichiometry : Excess iodine (e.g., 1.5 equivalents) increases diiodination but risks over-iodination to 2,4,6-triiodophenol .
  • Temperature : Elevated temperatures (e.g., 50°C) promote triiodophenol formation, as observed in GC/MS analyses .
  • Catalytic systems : Enzymatic iodination (e.g., lactoperoxidase) yields this compound as a major product but requires precise control of phenol concentration (≈10⁻⁴ M) to avoid substrate inhibition .

Q. How do electronic effects direct the regioselectivity of phenol iodination to favor this compound?

  • Methodological Answer : The hydroxyl group activates the aromatic ring, directing iodination to the ortho (2-) and para (4-) positions. Subsequent iodination at the 2-position deactivates the ring, but the para position remains reactive due to resonance stabilization. Competitive iodination pathways can be modeled using relative rate relations (Table 1, ), where the 4-position in mono-iodophenols shows reduced reactivity compared to the parent phenol. Density functional theory (DFT) calculations or Hammett substituent constants may further elucidate electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported iodination rates of this compound under varying enzymatic conditions?

  • Methodological Answer : Discrepancies in iodination kinetics may arise from enzyme-substrate interactions at high phenol concentrations (10⁴ M), which could inhibit lactoperoxidase activity . To address this:
  • Kinetic experiments : Vary enzyme and substrate concentrations systematically to identify non-linear rate dependencies.
  • Isotopic labeling : Use ¹²⁵I to track iodine incorporation and distinguish between competing pathways .
  • Computational modeling : Apply Michaelis-Menten kinetics to enzyme-iodophenol interactions, accounting for competitive inhibition .

Q. What methodologies are recommended for analyzing the environmental impact of this compound synthesis byproducts?

  • Methodological Answer :
  • Toxicity assays : Use Aedes aegypti larvae or Artemia salina bioassays to determine LC₅₀ values, as demonstrated for structurally similar 2,6-diiodophenol .
  • Solubility studies : Measure partition coefficients (log P) to assess bioaccumulation potential. Low solubility of diiodophenols (e.g., 2,6-diiodophenol) may require sonication or surfactants for homogeneous dispersion in toxicity tests .
  • Degradation pathways : Investigate photolytic or microbial degradation using HPLC-MS to identify intermediates .

Q. How does the presence of competing substrates like phenol influence the enzymatic iodination of this compound to triiodophenol?

  • Methodological Answer : Phenol competes with this compound for enzymatic iodination. Experimental strategies include:
  • Substrate titration : Gradually increase this compound concentration while maintaining fixed phenol levels to quantify kinetic priority .
  • Product inhibition studies : Pre-incubate the enzyme with this compound to assess feedback inhibition effects.
  • Stopped-flow spectroscopy : Monitor real-time iodine consumption to differentiate reaction rates between phenol and this compound .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the reactivity of this compound in triiodophenol formation?

  • Methodological Answer :
  • Meta-analysis : Compare reaction conditions (e.g., iodine equivalents, temperature) across studies. For example, trace triiodophenol formation at 25°C vs. significant yields at 50°C .
  • Cross-validation : Reproduce key experiments using standardized protocols (e.g., GC/MS for product quantification) .
  • Error analysis : Evaluate solubility artifacts (e.g., supernatant heterogeneity in toxicity assays) that may skew reported LC₅₀ values .

Experimental Design Guidance

Q. What criteria should guide the selection of analytical techniques for characterizing this compound in complex mixtures?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with UV detection (λ ≈ 270 nm) for baseline separation of iodophenol isomers .
  • Spectroscopy : Employ ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting in this compound vs. 2,6-diiodophenol) .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., [M]⁺ for C₆H₄I₂O vs. C₆H₃I₃O) .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/ inhalation exposure .
  • Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
  • Emergency protocols : Maintain iodide-specific spill kits and train personnel on Material Safety Data Sheet (MSDS) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.